Balanced Multi-MBT Domain Inhibition Profile vs. L3MBTL3-Selective Probes
UNC-926 hydrochloride inhibits L3MBTL1 with an IC50 of 3.9 μM and also exhibits low micromolar affinity for the close homologs L3MBTL3 (IC50 = 3.2 μM) and L3MBTL4 (IC50 = 15.6 μM) [1]. In contrast, the chemical probe UNC-1215 is highly selective for L3MBTL3, with an IC50 of 40 nM and a Kd of 120 nM, but shows approximately 75-fold lower potency against L3MBTL1 (IC50 ≈ 2 μM) [2]. UNC-926 thus offers a distinct polypharmacology profile suitable for pan-MBT domain inhibition, whereas UNC-1215 is optimized for L3MBTL3-specific interrogation [2].
| Evidence Dimension | Inhibitory potency across MBT family members |
|---|---|
| Target Compound Data | L3MBTL1 IC50 = 3.9 μM; L3MBTL3 IC50 = 3.2 μM; L3MBTL4 IC50 = 15.6 μM |
| Comparator Or Baseline | UNC-1215: L3MBTL3 IC50 = 40 nM, Kd = 120 nM; L3MBTL1 IC50 ≈ 2 μM (75-fold less potent) |
| Quantified Difference | UNC-926 is 100-fold less potent on L3MBTL3 but only ~2-fold less potent on L3MBTL1 compared to UNC-1215 |
| Conditions | AlphaScreen assay for L3MBTL1/L3MBTL3; ITC for Kd determination |
Why This Matters
This balanced inhibition profile makes UNC-926 the preferred choice for researchers studying the combined functions of multiple MBT domain proteins, whereas UNC-1215 should be selected only for L3MBTL3-specific investigations.
- [1] Herold JM, et al. Structure–activity relationships of methyl-lysine reader antagonists. MedChemComm. 2012;3(45):45–51. View Source
- [2] James LI, et al. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Nat Chem Biol. 2013;9(3):184-191. View Source
